

# Application Notes and Protocols: CHMFL-BMX-078 In Vitro Kinase Assay

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Compound of Interest		
Compound Name:	CHMFL-BMX-078	
Cat. No.:	B15544527	Get Quote

#### Introduction

CHMFL-BMX-078 is a highly potent and selective type II irreversible inhibitor of Bone Marrow Kinase in the X chromosome (BMX), a non-receptor tyrosine kinase.[1][2][3] It covalently binds to the cysteine 496 residue in the DFG-out inactive conformation of BMX, exhibiting an IC50 of 11 nM.[1][3] BMX is a member of the Tec family of kinases and is implicated in various cellular processes, including cell motility, proliferation, and differentiation, making it a target of interest in cancer research. This document provides a detailed protocol for determining the in vitro potency of CHMFL-BMX-078 against BMX kinase using a luminescence-based ADP detection assay.

#### Principle of the Assay

The recommended in vitro kinase assay utilizes the ADP-Glo™ Kinase Assay system. This method quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. The kinase reaction is performed, and then an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Subsequently, a Kinase Detection Reagent is added to convert the generated ADP back into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal that is directly proportional to the ADP concentration and, therefore, the kinase activity.

## **Experimental Protocols**

Materials and Reagents



- Enzyme: Recombinant full-length human BMX kinase (e.g., Promega V4512)
- Inhibitor: **CHMFL-BMX-078** (≥98.0% purity)
- Substrate: Poly (4:1 Glu, Tyr) peptide substrate
- ATP: Adenosine 5'-triphosphate
- Assay Kit: ADP-Glo™ Kinase Assay (Promega V6930)
- Buffer: BMX Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50µM DTT)
- Solvent: DMSO (for inhibitor stock solution)
- Plates: White, opaque 384-well assay plates
- Instruments: Multichannel pipettes, plate reader with luminescence detection capabilities

#### **Protocol Steps**

- Reagent Preparation:
  - Prepare the BMX Kinase Buffer as described above. Keep on ice.
  - Prepare a 10 mM stock solution of CHMFL-BMX-078 in 100% DMSO.
  - Create a serial dilution of CHMFL-BMX-078 in kinase buffer. It is recommended to perform 10-point, 3-fold serial dilutions to generate a comprehensive dose-response curve. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).</li>
  - Prepare the BMX enzyme by diluting it in kinase buffer to the desired working concentration. The optimal concentration should be determined empirically but a starting point of 5-10 ng per reaction can be used.
  - Prepare the substrate/ATP mix in kinase buffer. The final concentration of the Poly (Glu, Tyr) substrate is typically 0.2 μg/μl, and the ATP concentration should be at or near its Km for BMX (typically 50-100 μM).



#### · Kinase Reaction:

- Add 1 μl of the serially diluted CHMFL-BMX-078 or vehicle (DMSO in kinase buffer for control wells) to the wells of a 384-well plate.
- Add 2 μl of the diluted BMX enzyme solution to each well.
- Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
- Initiate the kinase reaction by adding 2 μl of the substrate/ATP mix to each well.
- Incubate the reaction plate at 30°C or 37°C for 60 minutes. The incubation time should be within the linear range of the enzyme kinetics.

#### Signal Detection:

- After the kinase reaction incubation, add 5 µl of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.
- Incubate the plate at room temperature for 40 minutes.
- $\circ$  Add 10  $\mu$ l of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
- Incubate the plate at room temperature for another 30-60 minutes.
- Measure the luminescence using a plate reader.

#### **Data Analysis**

- Subtract the background luminescence (wells with no enzyme) from all experimental wells.
- Normalize the data by setting the "no inhibitor" control (vehicle only) as 100% activity and the "high inhibitor concentration" as 0% activity.
- Plot the normalized kinase activity against the logarithm of the inhibitor concentration.



• Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC50 value for **CHMFL-BMX-078**.

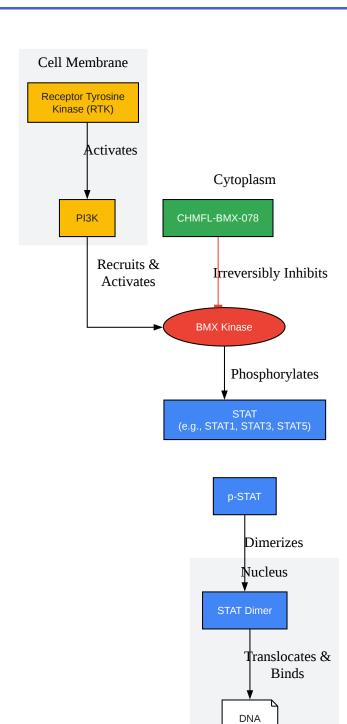
### **Data Presentation**

Table 1: Quantitative Parameters for CHMFL-BMX-078 In Vitro Kinase Assay

Parameter	Value	Notes
Reagents		
BMX Enzyme	5-10 ng/well	Optimal concentration should be determined empirically.
Substrate (Poly(Glu,Tyr))	0.2 μg/μl	A common substrate for tyrosine kinases.
ATP	50-100 μΜ	Should be near the $K_m$ for BMX.
CHMFL-BMX-078	0.1 nM - 10 μM	Example concentration range for IC50 determination.
Reaction Conditions		
Total Reaction Volume	5 μl	For 384-well plate format.
Incubation Temperature	30-37°C	
Kinase Reaction Time	60 minutes	_
Detection Steps		_
ADP-Glo™ Reagent Incubation	40 minutes	At room temperature.
Kinase Detection Reagent Incubation	30-60 minutes	At room temperature.

## **Mandatory Visualization**





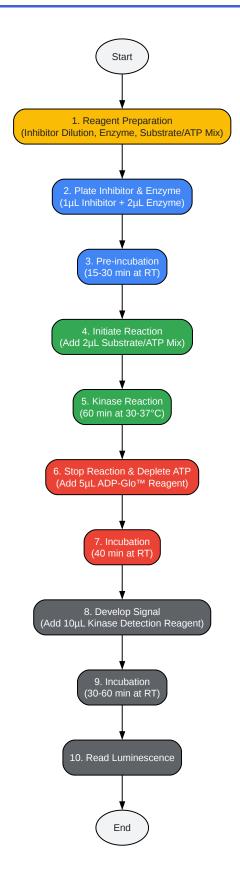
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Caption: BMX signaling pathway and the inhibitory action of **CHMFL-BMX-078**.

Regulates

Gene Expression (Proliferation, Survival)





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Caption: Experimental workflow for the **CHMFL-BMX-078** in vitro kinase assay.



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### References

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